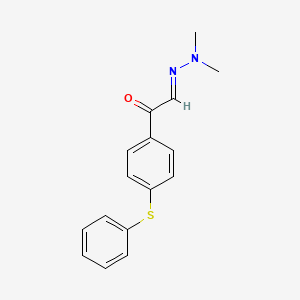
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is an organic compound that features a phenylthio group attached to a phenylglyoxal moiety, with an N,N-dimethylhydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-(phenylthio)phenylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glyoxal moiety to a glycol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Glycols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone exerts its effects involves its interaction with various molecular targets. The phenylthio group can interact with thiol groups in proteins, potentially modifying their function. The glyoxal moiety can form adducts with nucleophilic sites in biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: Contains a glyoxal moiety but lacks the phenylthio and N,N-dimethylhydrazone groups.
p-Tolylglyoxal: Similar structure but with a tolyl group instead of a phenylthio group.
p-Methoxyphenylglyoxal: Contains a methoxy group instead of a phenylthio group.
Uniqueness
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is unique due to the presence of both the phenylthio and N,N-dimethylhydrazone groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
25555-15-1 |
|---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+ |
InChI Key |
WUGFTPNHNCVWSP-SFQUDFHCSA-N |
Isomeric SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Canonical SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















